3,5-Dichloro-1,2,4-thiadiazole
Overview
Description
3,5-Dichloro-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-1,2,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with phosphorus oxychloride, followed by cyclization to form the thiadiazole ring . Another method includes the reaction of cyanogen chloride with sulfur dichloride in the presence of a catalytic amount of chloride ion . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure efficient production and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: It reacts with arylboronic acids under Suzuki-Miyaura coupling conditions to form 5-aryl-3-chloro-1,2,4-thiadiazoles or 3,5-diaryl-1,2,4-thiadiazoles depending on the temperature.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported in the literature.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate are commonly used.
Oxidation and Reduction: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Scientific Research Applications
3,5-Dichloro-1,2,4-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of enzyme inhibitors, anti-inflammatory agents, and potential anticancer drugs.
Agriculture: The compound is used in the synthesis of herbicides and insecticides.
Materials Science: It is employed in the development of organic conductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1,2,4-thiadiazole varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole: Another chlorinated thiadiazole with applications in nitrification inhibition and as a building block for β-adrenergic blocking agents.
1,3,4-Thiadiazole Derivatives: These compounds have diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
3,5-Dichloro-1,2,4-thiadiazole is unique due to its specific substitution pattern and the resulting chemical reactivity. Its ability to undergo selective substitution reactions and its role as a scaffold in medicinal chemistry distinguish it from other thiadiazole derivatives .
Properties
IUPAC Name |
3,5-dichloro-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N2S/c3-1-5-2(4)7-6-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUHPOVLEQUFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369347 | |
Record name | 3,5-dichloro-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2254-88-8 | |
Record name | 3,5-dichloro-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 3,5-Dichloro-1,2,4-thiadiazole in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. [] This compound readily reacts with arylboronic acids under varying conditions. At room temperature, it undergoes selective monosubstitution to yield 5-aryl-3-chloro-1,2,4-thiadiazoles. At elevated temperatures (toluene reflux), disubstitution occurs, producing 3,5-diaryl-1,2,4-thiadiazoles. This sequential coupling allows for the synthesis of diverse 1,2,4-thiadiazole derivatives with different aryl substituents, broadening the scope for developing novel compounds with potentially valuable properties. []
Q2: Beyond its use in organic synthesis, what other research applications does this compound have?
A2: this compound plays a crucial role in generating and studying highly reactive chemical species. Photolysis studies utilizing matrix isolation techniques with this compound have provided evidence for the existence of novel pseudohalides like chloronitrile sulfide (ClCNS). [] This demonstrates the compound's utility in advancing our understanding of fundamental chemical principles and exploring new reactive intermediates.
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